Sématilide

Vue d'ensemble

Description

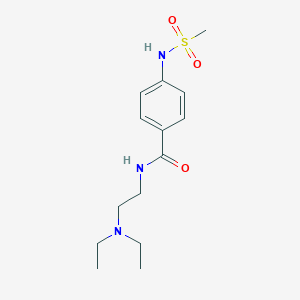

Le Sémétilide est un antiarythmique de classe III utilisé pour traiter les arythmies. Sa structure chimique est similaire à celle de la procaïnamide, la principale différence étant la présence d'un groupement méthylsulfonamide sur l'azote de l'aniline . Le composé est connu pour sa capacité à bloquer le canal potassique rectificateur interne (IK1), qui joue un rôle crucial dans l'électrophysiologie cardiaque .

Applications De Recherche Scientifique

Sematilide has been extensively studied for its antiarrhythmic properties. It is used in:

Cardiac Electrophysiology: Sematilide is known to block the inward rectifier potassium channel (IK1), making it valuable in studying cardiac action potentials and arrhythmias.

Pharmacokinetics and Pharmacodynamics: Research includes high-performance liquid chromatographic assays to quantify sematilide in plasma and study its pharmacokinetics.

Drug Development: Sematilide serves as a reference compound in the development of new antiarrhythmic agents.

Mécanisme D'action

Target of Action

Sematilide is a selective IKr channel blocker . IKr channels, also known as hERG potassium channels, play a crucial role in the repolarization phase of the cardiac action potential .

Mode of Action

Sematilide interacts with its target, the IKr channels, by blocking them. This blockage leads to a concentration-dependent inhibition of the delayed rectifier K+ current . The inhibition of these channels results in the prolongation of the cardiac action potential .

Biochemical Pathways

The primary biochemical pathway affected by Sematilide is the cardiac action potential pathway. By blocking the IKr channels, Sematilide prolongs the repolarization phase of the cardiac action potential . This prolongation can have downstream effects on the heart’s rhythm, potentially helping to correct certain types of cardiac arrhythmias .

Pharmacokinetics

Sematilide exhibits a concentration-dependent inhibition of the delayed rectifier K+ current, with an IC50 value of 25 μM . The pharmacokinetics of Sematilide have been studied in various species, including rats, dogs, and humans . The parameters such as steady-state volume of distribution (Vss), total clearance (CL), mean residence time (t), and terminal disposition half-life (t1/2 lambda z) have been found to be significantly correlated across species . Sematilide’s renal elimination includes glomerular filtration and net tubular secretion .

Result of Action

The molecular effect of Sematilide’s action is the prolongation of the cardiac action potential . On a cellular level, this can lead to a correction of certain types of cardiac arrhythmias . Sematilide is classified as a class III antiarrhythmic agent due to these effects .

Analyse Biochimique

Biochemical Properties

Sematilide plays a role in biochemical reactions, particularly in the context of cardiac function. It is known to interact with various enzymes and proteins, including ion channels in the heart . The nature of these interactions primarily involves the blocking of potassium currents, which contributes to its antiarrhythmic properties .

Cellular Effects

Sematilide has significant effects on various types of cells, especially cardiac cells. It influences cell function by altering cell signaling pathways related to cardiac rhythm .

Molecular Mechanism

The molecular mechanism of Sematilide involves its interaction with ion channels in the heart. It exerts its effects at the molecular level by blocking several potassium currents, including I Kr, I Ks, I to, I K1, I KACh, and I KNa . This action prolongs the repolarization phase of the cardiac action potential, which can help to prevent certain types of cardiac arrhythmias .

Temporal Effects in Laboratory Settings

The effects of Sematilide change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of Sematilide vary with different dosages. High doses of Sematilide have been shown to induce Torsades de Pointes (TdP) in 3 out of 4 animals, leading to their death . Low doses of Sematilide did not induce lethal ventricular arrhythmias .

Metabolic Pathways

It is known to interact with various enzymes and cofactors within these pathways .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

Given its role as an antiarrhythmic agent, it is likely that it is localized to areas of the cell involved in ion transport, such as the cell membrane .

Méthodes De Préparation

La synthèse du Sémétilide implique plusieurs étapes :

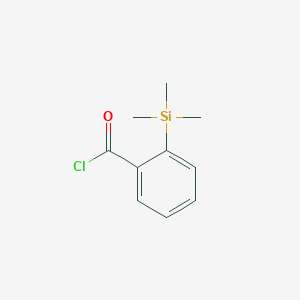

Réaction entre la benzocaïne et le chlorure de mésyle : La benzocaïne (benzoate d'éthyle et de 4-amino) réagit avec le chlorure de mésyle pour former le benzoate d'éthyle et de 4-(méthylsulfonamido).

Saponification basique : Le sulfonamide subit une saponification basique, suivie de l'élimination de l'eau, ce qui donne le sel de sodium de l'acide 4-(méthylsulfonyl)amino]benzoïque.

Halogénation : Le sel de sodium est ensuite halogéné avec du chlorure de thionyle pour produire du chlorure de 4-(méthylsulfonyl)amino]benzoyle.

Formation d'amide : Enfin, le chlorure de benzoyle réagit avec la N,N-diéthyléthylènediamine pour donner du Sémétilide.

Analyse Des Réactions Chimiques

Le Sémétilide subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution en raison de la présence de groupes sulfonamide et amide.

Oxydation et réduction :

Réactifs et conditions courantes : Les réactifs typiques comprennent le chlorure de mésyle, le chlorure de thionyle et la N,N-diéthyléthylènediamine.

Applications de la Recherche Scientifique

Le Sémétilide a fait l'objet de nombreuses études pour ses propriétés antiarythmiques. Il est utilisé dans :

Électrophysiologie cardiaque : Le Sémétilide est connu pour bloquer le canal potassique rectificateur interne (IK1), ce qui en fait un outil précieux pour étudier les potentiels d'action cardiaques et les arythmies.

Pharmacocinétique et pharmacodynamie : La recherche comprend des dosages chromatographiques en phase liquide à haute performance pour quantifier le Sémétilide dans le plasma et étudier sa pharmacocinétique.

Développement de médicaments : Le Sémétilide sert de composé de référence dans le développement de nouveaux agents antiarythmiques.

Mécanisme d'Action

Le Sémétilide exerce ses effets en bloquant le canal potassique rectificateur interne (IK1). Cette action prolonge la phase de repolarisation du potentiel d'action cardiaque, stabilisant ainsi le rythme cardiaque. La cible moléculaire est le canal potassique, et la voie implique l'inhibition du flux d'ions potassium, qui est essentiel au maintien du potentiel d'action cardiaque .

Comparaison Avec Des Composés Similaires

Le Sémétilide est similaire à d'autres agents antiarythmiques de classe III, tels que :

Procaïnamide : Structure similaire, mais sans le groupement méthylsulfonamide.

Azimilide : Bloque les composantes rapides et lentes du canal potassique, mais n'est pas un composé de méthanesulfonanilide.

Trecitilide, Tedisamil, Ersentilide, Ambasilide, Chromanol : Ces composés appartiennent également aux antiarythmiques de classe III, mais leurs structures chimiques et leurs mécanismes spécifiques diffèrent.

La particularité du Sémétilide réside dans sa structure spécifique, qui lui permet de bloquer sélectivement le canal potassique rectificateur interne (IK1), ce qui en fait un outil précieux pour la recherche en électrophysiologie cardiaque .

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYPYQZQJSBPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058720 | |

| Record name | Sematilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101526-83-4 | |

| Record name | Sematilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101526-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sematilide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sematilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMATILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHB13IN3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

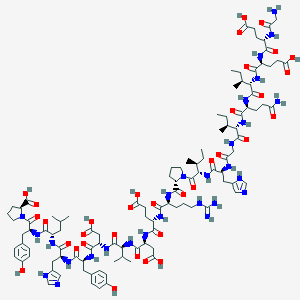

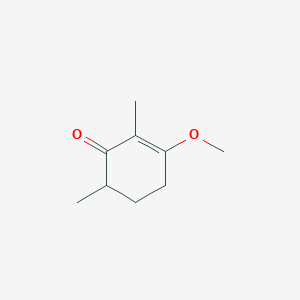

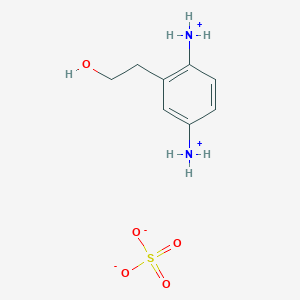

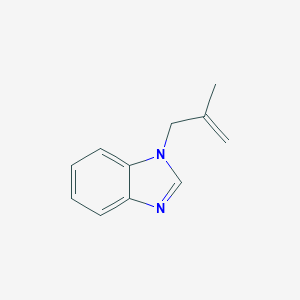

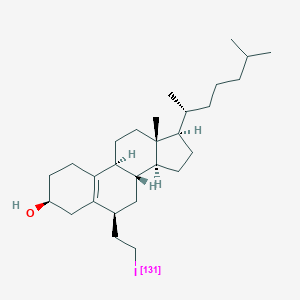

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)